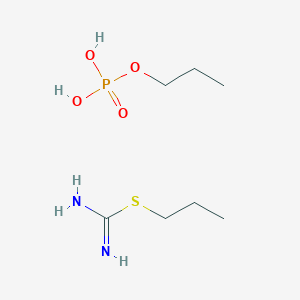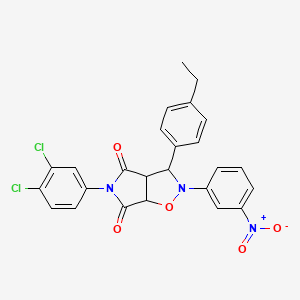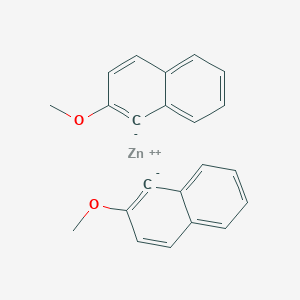
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound with a complex structure that includes two benzyloxy groups attached to a dihydro-methanonaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzylation of a naphthalene derivative, followed by a series of reduction and cyclization reactions to form the dihydro-methanonaphthalene core. The reaction conditions often require the use of strong bases and reducing agents, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene core.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like benzyl chloride (C₆H₅CH₂Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.
Applications De Recherche Scientifique
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is investigated for its potential use in materials science, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-cancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Bis(benzyloxy)naphthalene: Similar structure but lacks the dihydro-methanonaphthalene core.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the benzyloxy groups.
Benzyloxybenzene: Simpler structure with only one benzyloxy group attached to a benzene ring.
Uniqueness
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to the combination of its benzyloxy groups and the dihydro-methanonaphthalene core. This unique structure imparts specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.
Propriétés
Numéro CAS |
920287-08-7 |
|---|---|
Formule moléculaire |
C25H22O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3,6-bis(phenylmethoxy)tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C25H22O2/c1-3-7-18(8-4-1)16-26-22-13-14-23(27-17-19-9-5-2-6-10-19)25-21-12-11-20(15-21)24(22)25/h1-14,20-21H,15-17H2 |
Clé InChI |
RGBLZSQZSZXPAF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3=C(C=CC(=C23)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)

![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)

![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)
![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)

dimethylsilane](/img/structure/B12628055.png)

![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
